molecular formula C10H19NO4 B13490859 rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate

rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate

Cat. No.: B13490859
M. Wt: 217.26 g/mol
InChI Key: TZPNUFQSJSAQOV-GMSGAONNSA-N
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Description

rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate: is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring both amino and hydroxy functional groups, makes it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the stereoselective reduction of a precursor oxane derivative, followed by protection and deprotection steps to introduce the tert-butyl ester and amino groups. The reaction conditions often involve the use of chiral catalysts and specific temperature controls to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and acetic acid.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and appropriate bases or acids to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone or aldehyde, while reduction of the amino group results in a primary or secondary amine.

Scientific Research Applications

rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral catalysts.

    Biology: Serves as a building block for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential in drug development, particularly in designing inhibitors for specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The molecular targets and pathways involved can vary, but often include key enzymes or receptors in biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl (3R,4S)-3-amino-4-methylpyrrolidine-1-carboxylate
  • rac-tert-butyl (3R,4S)-3-(cyanomethyl)-4-hydroxypyrrolidine-1-carboxylate

Uniqueness

rac-tert-butyl (3R,4S)-4-amino-3-hydroxyoxane-4-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it offers a different balance of hydrophilicity and lipophilicity, making it suitable for various applications in synthesis and drug design.

Properties

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

tert-butyl (3S,4R)-4-amino-3-hydroxyoxane-4-carboxylate

InChI

InChI=1S/C10H19NO4/c1-9(2,3)15-8(13)10(11)4-5-14-6-7(10)12/h7,12H,4-6,11H2,1-3H3/t7-,10-/m1/s1

InChI Key

TZPNUFQSJSAQOV-GMSGAONNSA-N

Isomeric SMILES

CC(C)(C)OC(=O)[C@]1(CCOC[C@H]1O)N

Canonical SMILES

CC(C)(C)OC(=O)C1(CCOCC1O)N

Origin of Product

United States

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